molecular formula C13H16N2O B13536000 5-(4-Piperidinyloxy)-1H-indole

5-(4-Piperidinyloxy)-1H-indole

Cat. No.: B13536000
M. Wt: 216.28 g/mol
InChI Key: ZLWDQDAPVFEFBR-UHFFFAOYSA-N
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Description

5-(piperidin-4-yloxy)-1H-indole: is a chemical compound that features a piperidine ring attached to an indole structure via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yloxy)-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the piperidine derivative reacts with an indole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(piperidin-4-yloxy)-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yloxy)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole ketone, while reduction could produce an indole alcohol. Substitution reactions may result in various substituted indole derivatives .

Scientific Research Applications

5-(piperidin-4-yloxy)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yloxy)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-4-yloxy)-1H-indole
  • 6-(piperidin-4-yloxy)-1H-indole
  • 5-(piperidin-3-yloxy)-1H-indole

Uniqueness

5-(piperidin-4-yloxy)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-piperidin-4-yloxy-1H-indole

InChI

InChI=1S/C13H16N2O/c1-2-13-10(3-8-15-13)9-12(1)16-11-4-6-14-7-5-11/h1-3,8-9,11,14-15H,4-7H2

InChI Key

ZLWDQDAPVFEFBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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